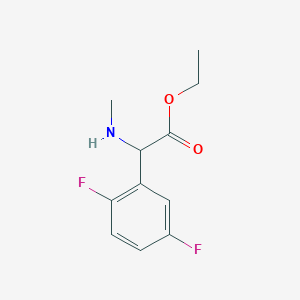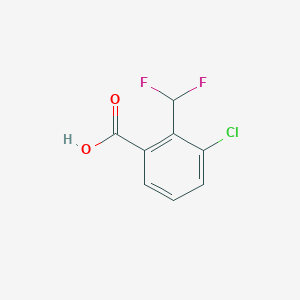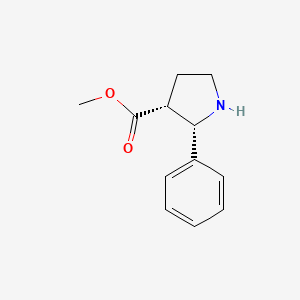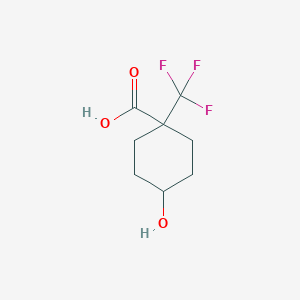
4-Hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H11F3O3. It is a white to pale yellow solid with a unique odor. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Material: The process begins with cyclohexanone.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and advanced catalytic systems to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, nucleophiles like amines or thiols
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of substituted cyclohexane derivatives
Aplicaciones Científicas De Investigación
4-Hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other biomolecules that interact with the trifluoromethyl and hydroxyl groups.
Pathways: Modulation of biochemical pathways related to inflammation, microbial growth, and cellular signaling.
Comparación Con Compuestos Similares
4-Hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid, 4-Hydroxycyclohexane-1-carboxylic acid
Uniqueness: The presence of both the trifluoromethyl and hydroxyl groups in the same molecule imparts unique reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C8H11F3O3 |
|---|---|
Peso molecular |
212.17 g/mol |
Nombre IUPAC |
4-hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H11F3O3/c9-8(10,11)7(6(13)14)3-1-5(12)2-4-7/h5,12H,1-4H2,(H,13,14) |
Clave InChI |
KRMYGCUMPHZBIA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1O)(C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


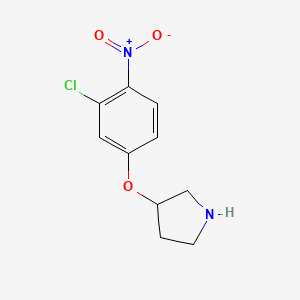
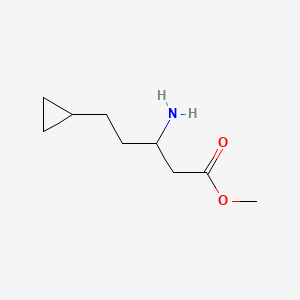


![6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B13537354.png)
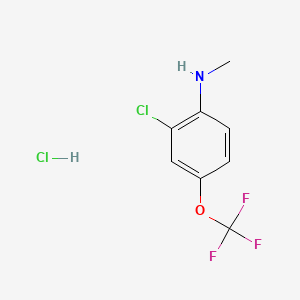

![[1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine](/img/structure/B13537385.png)


